molecular formula C17H17NO3 B268477 4-(Propanoylamino)phenyl 4-methylbenzoate

4-(Propanoylamino)phenyl 4-methylbenzoate

Katalognummer B268477
Molekulargewicht: 283.32 g/mol
InChI-Schlüssel: KSQDYRJEEMQSHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Propanoylamino)phenyl 4-methylbenzoate, also known as PAPM, is a synthetic compound that belongs to the class of benzamide derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. PAPM has been shown to have a significant impact on the central nervous system, making it a promising candidate for the development of new drugs and therapies.

Wirkmechanismus

4-(Propanoylamino)phenyl 4-methylbenzoate acts as a positive allosteric modulator of GABA receptors, specifically the GABAA receptor. It enhances the binding of GABA to the receptor, resulting in an increase in the inhibitory effect of GABA on neuronal activity. This leads to a decrease in the excitability of neurons, which can have a calming effect on the central nervous system.
Biochemical and Physiological Effects:
4-(Propanoylamino)phenyl 4-methylbenzoate has been shown to have a variety of biochemical and physiological effects on the central nervous system. It has been shown to increase the duration of GABA-mediated inhibitory postsynaptic currents (IPSCs) in neurons. It also enhances the potency of GABA, resulting in an increase in the inhibitory effect of GABA on neuronal activity. 4-(Propanoylamino)phenyl 4-methylbenzoate has been shown to have anxiolytic and anticonvulsant effects in animal models, suggesting its potential therapeutic applications in the treatment of anxiety and epilepsy.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 4-(Propanoylamino)phenyl 4-methylbenzoate is its high potency and selectivity for the GABAA receptor. This makes it a useful tool for studying the role of GABA receptors in various neurological disorders. However, one limitation of 4-(Propanoylamino)phenyl 4-methylbenzoate is its relatively short half-life, which can make it difficult to use in certain experiments. Additionally, 4-(Propanoylamino)phenyl 4-methylbenzoate has been shown to have off-target effects on other neurotransmitter systems, which can complicate the interpretation of results.

Zukünftige Richtungen

There are several potential future directions for research on 4-(Propanoylamino)phenyl 4-methylbenzoate. One area of interest is the development of new drugs and therapies based on the structure of 4-(Propanoylamino)phenyl 4-methylbenzoate. Another area of interest is the investigation of the role of 4-(Propanoylamino)phenyl 4-methylbenzoate in other neurological disorders, such as schizophrenia and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 4-(Propanoylamino)phenyl 4-methylbenzoate and its effects on other neurotransmitter systems.

Synthesemethoden

The synthesis of 4-(Propanoylamino)phenyl 4-methylbenzoate involves a multi-step process that begins with the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 4-aminophenylacetic acid to form 4-(propanoylamino)phenyl 4-methylbenzoate. The final product is obtained through purification and isolation using various techniques such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

4-(Propanoylamino)phenyl 4-methylbenzoate has been extensively studied for its potential applications in neuroscience research. It has been shown to have a significant impact on the central nervous system, particularly on the GABAergic system. 4-(Propanoylamino)phenyl 4-methylbenzoate has been used as a tool to study the role of GABA receptors in various neurological disorders such as epilepsy, anxiety, and depression. It has also been investigated for its potential therapeutic applications in the treatment of these disorders.

Eigenschaften

Produktname

4-(Propanoylamino)phenyl 4-methylbenzoate

Molekularformel

C17H17NO3

Molekulargewicht

283.32 g/mol

IUPAC-Name

[4-(propanoylamino)phenyl] 4-methylbenzoate

InChI

InChI=1S/C17H17NO3/c1-3-16(19)18-14-8-10-15(11-9-14)21-17(20)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3,(H,18,19)

InChI-Schlüssel

KSQDYRJEEMQSHE-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C

Kanonische SMILES

CCC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.